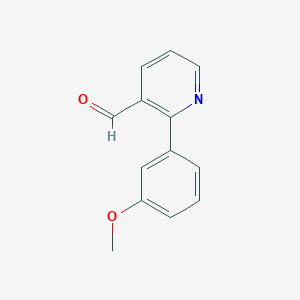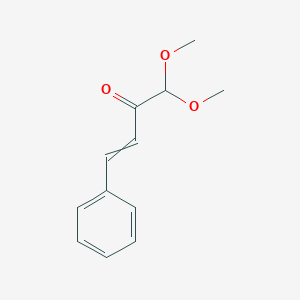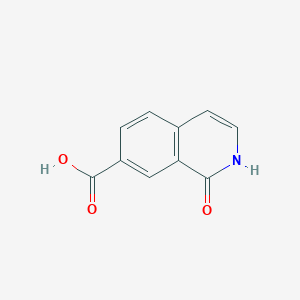
1-Hydroxyisoquinoline-7-carboxylic acid
描述
Molecular Structure Analysis
The molecular structure of 1-Hydroxyisoquinoline-7-carboxylic acid contains a total of 22 bonds. These include 15 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic carboxylic acid, 1 aromatic secondary amide, and 1 hydroxyl group .Physical And Chemical Properties Analysis
1-Hydroxyisoquinoline-7-carboxylic acid is a solid powder at ambient temperature . Its molecular weight is 189.17 .科学研究应用
Synthesis and Chemistry
Facile Synthesis and Conformational Studies : A study described a rapid synthesis method for 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, which is a structurally related compound to 1-Hydroxyisoquinoline-7-carboxylic acid. This synthesis involved a Pictet-Spengler reaction and catalytic dehalogenation, resulting in high optical purity (Verschueren et al., 1992).
Challenges in Amino Acid Coupling : Research highlighted difficulties in coupling amino acids to 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid. Effective solutions involving 1-hydroxy-7-azabenzotriazole and other compounds were discovered, which facilitated the synthesis of complex peptides (Bozsó et al., 2000).
Molecular Properties and Proton Transfer : A study on 7-Hydroxyquinoline-8-carboxylic acid, closely related to 1-Hydroxyisoquinoline-7-carboxylic acid, revealed its ability to undergo excited-state intramolecular double proton transfer. This demonstrates its potential as an intrinsic proton relay system with applications in understanding proton transfer mechanisms (Tang et al., 2011).
Pharmacological and Biological Aspects
Investigation in HIV Type 1 Integrase Inhibitors : 1-Hydroxyisoquinoline-7-carboxylic acid derivatives were studied for their role as human immunodeficiency virus type 1 integrase inhibitors. Certain derivatives showed low nanomolar anti-HIV potencies, making them potential candidates for HIV treatment (Suchaud et al., 2014).
Oxidation Chemistry in Neurodegenerative Research : The oxidation chemistry of compounds structurally similar to 1-Hydroxyisoquinoline-7-carboxylic acid was studied, providing insights into neurodegenerative, behavioral, and addictive consequences of substances like ethanol (Zhang & Dryhurst, 1993).
Effects on Behavior and Neurochemistry : Research on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids, related to 1-Hydroxyisoquinoline-7-carboxylic acid, found they affected locomotor activity in mice and altered levels of endogenous amines and amino acids. This suggests potential physiological roles for these compounds (Nakagawa et al., 1996).
Mass Spectrometry and Analytical Chemistry
- Gas Phase Reaction Studies : A mass spectrometric study of isoquinolines, including derivatives of 1-Hydroxyisoquinoline-7-carboxylic acid, observed favored gas-phase formations of carboxylic acids. These findings are significant for the characterization of drug candidates and metabolites in clinical and forensic analyses (Thevis et al., 2008).
Chemical Synthesis and Applications
Synthesis of Antimicrobial Agents : Research on 1-Hydroxypiperazine dihydrochloride, which can be applied in the synthesis of pyridone carboxylic acid antibacterial agents, offers insights into the broader utility of related compounds like 1-Hydroxyisoquinoline-7-carboxylic acid in developing new antibacterial drugs (Uno et al., 1989).
Structure-Activity Relationships in Quinolones : A study on 5,7-disubstituted quinolones, involving structures similar to 1-Hydroxyisoquinoline-7-carboxylic acid, provided crucial information on the structure-activity relationships of antibacterial agents. This aids in the development of more potent antibacterial drugs (Miyamoto et al., 1990).
安全和危害
The safety information available indicates that 1-Hydroxyisoquinoline-7-carboxylic acid is associated with certain hazards. The GHS07 pictogram is used to represent these hazards, and the signal word is “Warning”. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P271 (use only outdoors or in a well-ventilated area), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
属性
IUPAC Name |
1-oxo-2H-isoquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-8-5-7(10(13)14)2-1-6(8)3-4-11-9/h1-5H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVYCMYIJRLRGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CNC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729009 | |
| Record name | 1-Oxo-1,2-dihydroisoquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxyisoquinoline-7-carboxylic acid | |
CAS RN |
1301214-62-9 | |
| Record name | 1-Oxo-1,2-dihydroisoquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hydroxyisoquinoline-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




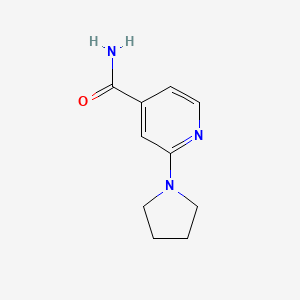
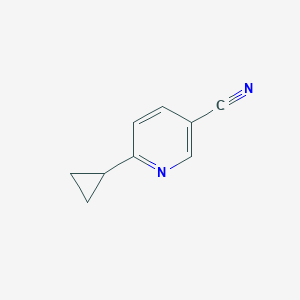

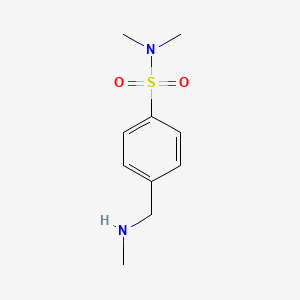
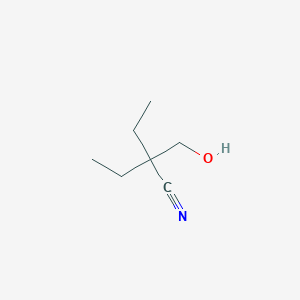
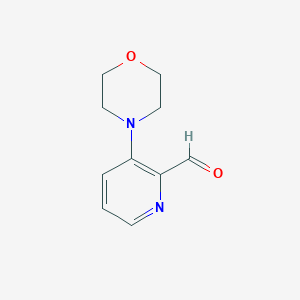
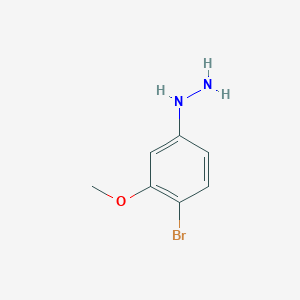

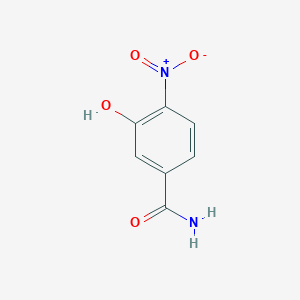
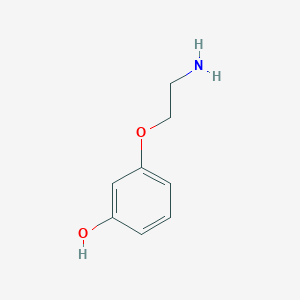
![Benzo[b]thiophen-6-ylmethanamine](/img/structure/B1396675.png)
